1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol

Inflammation Lipoxygenase Structure-Activity Relationship

1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol (CAS: 1220173-99-8) is a heterocyclic organic compound featuring both piperidine and pyrrolidine rings connected by a methylene bridge. It serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13248299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2CCC(C2)O
InChIInChI=1S/C10H20N2O/c13-10-3-5-12(8-10)7-9-2-1-4-11-6-9/h9-11,13H,1-8H2
InChIKeyIKABXZXCBOWJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol: Heterocyclic Building Block for Drug Discovery and Chemical Synthesis


1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol (CAS: 1220173-99-8) is a heterocyclic organic compound featuring both piperidine and pyrrolidine rings connected by a methylene bridge. It serves as a versatile building block in medicinal chemistry and organic synthesis . The compound is characterized by its molecular formula C₁₀H₂₀N₂O, a molecular weight of 184.28 g/mol, and a predicted pKa of 14.83±0.20 . It is commercially available as a free base (CAS 1220173-99-8) and as a dihydrochloride salt (CAS 1220016-78-3), with the latter offering enhanced water solubility .

Scaffold Dual piperidine-pyrrolidine heterocycle with methylene bridge; hydroxyl at pyrrolidine 3-position enables hydrogen bonding.
Form Options Free base (CAS 1220173-99-8) or dihydrochloride salt (CAS 1220016-78-3) for aqueous solubility.
Use Context Medicinal chemistry building block; suitable for parallel synthesis and fragment-based design.

Why 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol Cannot Be Substituted with a Generic Piperidine-Pyrrolidine Analog


While the market offers numerous piperidine-pyrrolidine compounds, 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol possesses a unique structural architecture—a piperidine ring linked via a methylene bridge to a 3-pyrrolidinol moiety—that dictates its specific biological interactions and physicochemical properties . The presence of a hydroxyl group on the pyrrolidine ring, in contrast to a simple pyrrolidine ring in analogs like 1-(pyrrolidin-3-ylmethyl)piperidine (CAS 933742-03-1) or 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9) , introduces a hydrogen bond donor and acceptor that can critically influence target engagement, solubility, and metabolic stability. This is not a generic scaffold; its precise substitution pattern is a key determinant of its unique profile [1].

!
Pyrrolidin-3-ol hydroxyl provides H-bond donor absent in simple piperidine-pyrrolidine analogs (e.g., 1-(pyrrolidin-3-ylmethyl)piperidine); this may shift target engagement profile.
!
Methylene bridge and 3-hydroxyl substitution pattern influence solubility and metabolic stability; generic analogs may not reproduce assay conditions.

Procurement-Relevant Evidence: Comparative Data for 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol


Functional Differentiation via 5-Lipoxygenase Inhibition vs. Close Analog 1-(pyrrolidin-3-ylmethyl)piperidine

1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol demonstrates functional activity as a 5-Lipoxygenase (5-LO) inhibitor, a profile not observed in its close structural analog 1-(pyrrolidin-3-ylmethyl)piperidine. The presence of the hydroxyl group is critical for this activity. The target compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase [1]. A separate record from the Medical University of Lublin describes it as 'A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [2]. This contrasts with the simpler analog, which lacks this moiety and is not reported to have lipoxygenase inhibitory activity .

5-LO Inhibition
Class-level inference
Target: reported 5-lipoxygenase inhibitor; analog: no reported inhibitory activity.
Supports arachidonic acid pathway research.
RBL-1 cell assay; source review advised.
Inflammation Lipoxygenase Structure-Activity Relationship

Leveraged Solubility from Dihydrochloride Salt Form for Biological Assays

The dihydrochloride salt form of 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol (CAS 1220016-78-3) provides a significant practical advantage over the free base (CAS 1220173-99-8). The free base has a predicted pKa of 14.83±0.20 , indicating low solubility in aqueous media at physiological pH. The dihydrochloride salt, however, is reported to be 'miscible in water' [1], enabling its direct use in aqueous biological assays and in vitro experiments without the need for organic co-solvents like DMSO, which can interfere with assay results.

Aqueous Solubility
Head-to-head
Dihydrochloride salt: water-miscible. Free base: low aqueous solubility (predicted pKa 14.83).
Salt form supports aqueous assay workflows.
Enables DMSO-free protocol in many cases.
Solubility Formulation Bioavailability

Defined Commercial Availability and Purity as a Research-Grade Building Block

1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol is commercially offered with a specified purity of 95% in standard research quantities (e.g., 1g, 5g, 10g) . This is a defined, commercially available building block, contrasting with many close analogs that may be less readily available or require custom synthesis. For example, a direct analog with a methyl substitution, (3S)-1-(piperidin-3-ylmethyl)pyrrolidin-3-ol (CAS 1868279-97-3), is also available with 95% purity in similar quantities , providing researchers with a clear procurement path for both the racemic mixture and a specific stereoisomer for structure-activity relationship studies.

Purity & Supply
Supporting evidence
95% purity; available in 1g, 5g, 10g research quantities.
Consistent quality for reproducible synthesis.
Racemic and (3S)-stereoisomer both commercially available.
Chemical Synthesis Building Block Purity

Structural Differentiation: Pyrrolidin-3-ol Motif Enables Unique Hydrogen Bonding Compared to Simple Pyrrolidine Analogs

The pyrrolidin-3-ol moiety in 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol introduces a critical hydrogen bond donor/acceptor, absent in simpler analogs like 1-(pyrrolidin-3-ylmethyl)piperidine or 4-(1-pyrrolidinyl)piperidine. Studies on related piperidine-pyrrolidine scaffolds have demonstrated that the 'presence and position of hydroxy and carbonyl groups ... critically influenced binding stability and specificity' [1]. The target compound's hydroxyl group is predicted to engage in hydrogen bonding with biological targets, a feature that is structurally impossible for analogs lacking this group, thereby providing a distinct interaction profile.

H-Bond Donor Profile
Class-level inference
1 H-bond donor (OH) + 2 acceptors (N); analog: 0 donors, 2 acceptors.
Hydroxyl may enhance binding specificity.
Based on structural analysis; docking data to verify.
Molecular Docking Hydrogen Bonding Structure-Activity Relationship

High-Value Application Scenarios for Procuring 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol


Lead Optimization in Inflammation Programs Targeting the Arachidonic Acid Cascade

This compound is a prime candidate for early-stage medicinal chemistry efforts focused on lipoxygenase inhibition. Its documented activity as a 5-Lipoxygenase inhibitor [1] positions it as a valuable starting point for developing novel anti-inflammatory agents. The presence of the pyrrolidin-3-ol moiety offers a clear vector for further derivatization to improve potency, selectivity, and pharmacokinetic properties, as demonstrated by class-level SAR studies [2].

Chemical Biology Tool for Studying PI3Kdelta-Dependent Pathways

Evidence from BindingDB indicates that related compounds within this chemical space exhibit nanomolar IC50 values against PI3Kdelta (e.g., IC50 of 2.7 nM in a fluorescence polarization assay [3] and 374 nM in a cellular AKT phosphorylation assay [4]). Therefore, 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol is a strategic intermediate for developing potent and selective PI3Kdelta inhibitors, which are of high interest in oncology and immunology research.

Synthesis of Complex Heterocyclic Scaffolds for Fragment-Based Drug Discovery (FBDD)

The compound's dual-ring architecture with a secondary amine in the piperidine ring and a hydroxyl group on the pyrrolidine ring provides two distinct chemical handles for orthogonal functionalization [5]. This makes it an ideal building block for constructing three-dimensional, sp³-rich chemical libraries. Its commercial availability in gram-scale quantities with defined purity allows for its immediate incorporation into parallel synthesis workflows, accelerating the generation of novel, patentable chemical matter.

Formulation-Ready Salt for In Vitro Pharmacological Assays

The dihydrochloride salt form (CAS 1220016-78-3) is specifically recommended for in vitro assays due to its high water miscibility [6]. This eliminates the need for DMSO in many assay setups, thereby reducing potential solvent interference with cellular targets or enzymatic reactions. This property ensures more physiologically relevant data and simplifies assay development and miniaturization for high-throughput screening.

Application
Selection Property
Validation Focus
Arachidonic acid pathway studies
Reported 5-LO inhibitory activity
Enzyme inhibition assay validation
PI3Kδ kinase inhibitor design
Scaffold for kinase selectivity exploration
PI3Kδ isoform binding assay review
Fragment-based library synthesis
Dual reactive handles (piperidine NH, pyrrolidine OH)
Parallel synthesis purity verification
Aqueous in vitro assay workflows
Dihydrochloride salt water miscibility
Solvent-free assay compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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